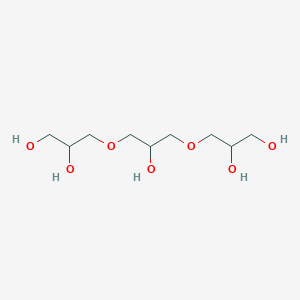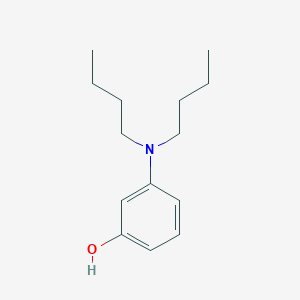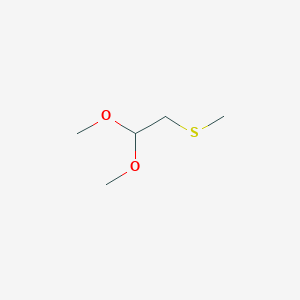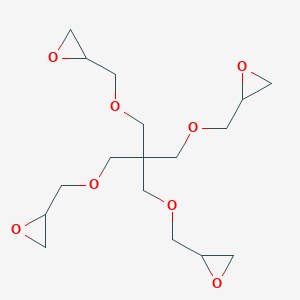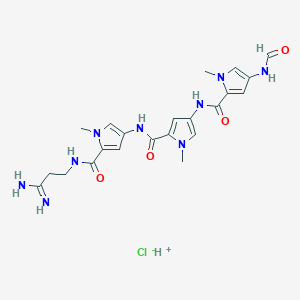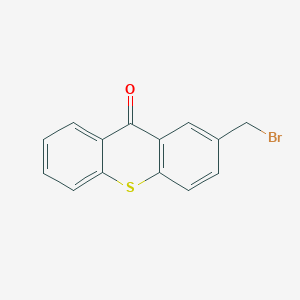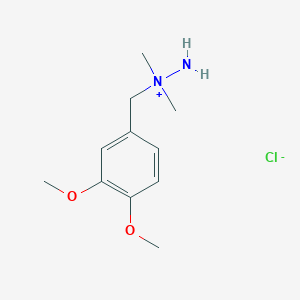
JCTSSVJSNCTLIT-UHFFFAOYSA-M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride is an organic compound with the molecular formula C10H18ClN2O2 It is a derivative of hydrazine, featuring a dimethyl(3,4-dimethoxybenzyl) group attached to the hydrazinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with dimethylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted hydrazinium compounds.
科学研究应用
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes.
相似化合物的比较
Similar Compounds
- Hydrazinium, dimethyl(3,4-dimethoxyphenyl)-, chloride
- Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, bromide
- Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, iodide
Uniqueness
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
102570-95-6 |
|---|---|
分子式 |
C11H19ClN2O2 |
分子量 |
246.73 g/mol |
IUPAC 名称 |
amino-[(3,4-dimethoxyphenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C11H19N2O2.ClH/c1-13(2,12)8-9-5-6-10(14-3)11(7-9)15-4;/h5-7H,8,12H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
JCTSSVJSNCTLIT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-] |
规范 SMILES |
C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-] |
同义词 |
1-(3,4-Dimethoxybenzyl)-1,1-dimethylhydrazonium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


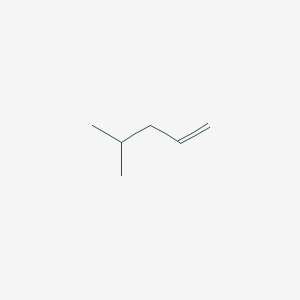

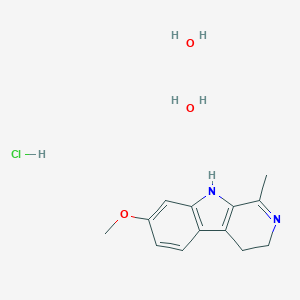
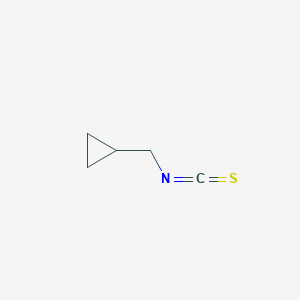
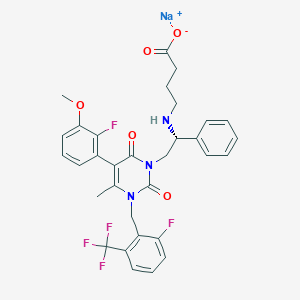
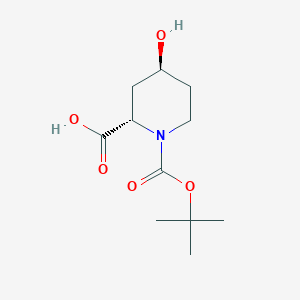
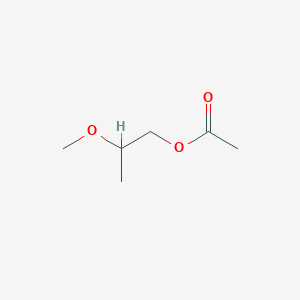
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
